molecular formula C7H13BrO2 B8418673 (R)-2-bromo-4,4-dimethylpentanoic acid

(R)-2-bromo-4,4-dimethylpentanoic acid

Cat. No.: B8418673
M. Wt: 209.08 g/mol
InChI Key: GOYVVWSDPGPIQG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Bromo-4,4-dimethylpentanoic acid is a chiral carboxylic acid derivative characterized by a bromine atom at the 2-position and two methyl groups at the 4-position of the pentanoic acid backbone. The R-configuration at the stereogenic center (C2) imparts distinct reactivity and stereochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. Its bromine substituent acts as a leaving group, enabling nucleophilic substitution or elimination reactions, while the 4,4-dimethyl groups introduce steric hindrance, influencing reaction pathways and selectivity.

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

(2R)-2-bromo-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H13BrO2/c1-7(2,3)4-5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1

InChI Key

GOYVVWSDPGPIQG-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)O)Br

Canonical SMILES

CC(C)(C)CC(C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (R)-2-bromo-4,4-dimethylpentanoic acid, highlighting differences in functional groups, physical properties, and reactivity:

Compound Name Molecular Formula Functional Groups Key Properties/Reactivity Reference
This compound C₇H₁₃BrO₂ Bromo, carboxylic acid Chiral center at C2; bromine enables substitution; steric hindrance from 4,4-dimethyl Inferred
2-Bromo-4-fluoro-3-methylpentanoic acid C₆H₁₀BrFO₂ Bromo, fluoro, carboxylic acid Converted to 4-fluoroisoleucine via ammonolysis in liquid ammonia; characterized by NMR
3-Amino-4,4-dimethylpentanoic acid hydrate C₇H₁₅NO₂·nH₂O Amino, carboxylic acid High melting point (223–225°C); potential use in peptide synthesis
(2S)-2-Amino-4,4-dimethylpentanoic acid C₇H₁₅NO₂ Amino, carboxylic acid CAS 57224-50-7; chiral amino acid derivative with applications in medicinal chemistry
2-Bromo-4,4-dimethyl-4-butyrolactone C₆H₉BrO₂ Bromo, lactone Cyclic ester structure; reactivity distinct from linear carboxylic acids

Key Observations:

Functional Group Impact: Bromine in the target compound enhances electrophilicity at C2, contrasting with amino analogs (e.g., 3-amino-4,4-dimethylpentanoic acid), which exhibit nucleophilic character . The lactone derivative (2-bromo-4,4-dimethyl-4-butyrolactone) demonstrates how ring formation alters reactivity compared to linear carboxylic acids .

Chirality at C2 in the target compound contrasts with non-chiral analogs (e.g., 3-amino-4,4-dimethylpentanoic acid hydrate), emphasizing its utility in enantioselective synthesis.

Synthetic Applications: Brominated analogs (e.g., 2-bromo-4-fluoro-3-methylpentanoic acid) are intermediates in amino acid synthesis (e.g., 4-fluoroisoleucine via ammonolysis) . Amino derivatives (e.g., (2S)-2-amino-4,4-dimethylpentanoic acid) are precursors for peptides or β-lactam antibiotics, as seen in pharmacopeial compounds .

Research Findings and Challenges

  • Unexpected Reactivity: Attempts to synthesize fluorinated amino acids (e.g., 3-fluoroisoleucine) yielded bromo-lactone byproducts, underscoring the complexity of bromine-mediated reactions and the need for controlled conditions .
  • Analytical Characterization: Elemental analysis, NMR, and IR spectroscopy are critical for verifying structures of brominated and amino analogs, as demonstrated in studies of 2-bromo-4-fluoro-3-methylpentanoic acid .

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